Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-amino-1-(2,4-dimethoxyphenyl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate: Unique due to its specific structural features and functional groups.
This compound: Similar in structure but may have different substituents or functional groups.
Uniqueness
This compound is unique due to its combination of tert-butyl, amino, and dimethoxyphenyl groups, which confer specific chemical and physical properties. These properties make it suitable for various applications in research and industry .
Biological Activity
Tert-butyl 2-amino-1-(2,4-dimethoxyphenyl)ethylcarbamate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula: C14H21N1O4
- Molecular Weight: Approximately 296.36 g/mol
- Functional Groups: Contains a tert-butyl group, an amino group, and a carbamate moiety linked to a 2,4-dimethoxyphenyl ethyl structure.
The presence of two methoxy groups at the para positions on the phenyl ring enhances the compound's solubility and potential interactions with biological targets, which may improve its binding affinity compared to similar compounds.
This compound exhibits notable biological activity through its interactions with various enzymes and proteins. The compound can act as a competitive inhibitor or an allosteric modulator , influencing enzyme kinetics and protein functions. This interaction is primarily mediated through:
- Hydrogen bonding
- Hydrophobic interactions
These interactions stabilize the compound within the active sites of target molecules, allowing for modulation of their activities.
Enzyme Inhibition Studies
Recent studies have indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance:
- Carbonic Anhydrase II (CA-II): The compound demonstrated effective inhibition with IC50 values comparable to established inhibitors .
- Neurotransmitter Receptors: Preliminary studies suggest potential interactions with receptors involved in neurotransmission, indicating possible implications in neurological disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Reaction of tert-butyl carbamate with 2-amino-1-(2,4-dimethoxyphenyl)ethanol.
- Use of bases such as triethylamine to facilitate carbamate bond formation.
This synthetic pathway allows for the generation of various derivatives that can be explored for enhanced biological activity or specificity against different targets .
Case Studies
A study focusing on the compound's role in cancer therapy highlighted its potential as a lead candidate for drug development. The compound was shown to induce apoptosis in cancer cell lines through modulation of specific signaling pathways. In vivo studies demonstrated promising results in murine models, suggesting that it could effectively reduce tumor sizes when used in combination with other therapeutic agents .
Comparative Analysis with Related Compounds
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl N-[2-amino-2-(4-methylphenyl)ethyl]carbamate | C14H21N1O3 | Contains a methyl group instead of methoxy groups |
Tert-butyl N-[2-amino-2-(3-fluoro-2,6-dimethoxyphenyl)ethyl]carbamate | C14H20F1N1O4 | Fluorine atom may enhance biological activity |
Tert-butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamate | C14H21N1O4 | Similar methoxy substitutions but different positioning |
This table illustrates how variations in functional groups can influence biological properties and activities.
Properties
Molecular Formula |
C15H24N2O4 |
---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
tert-butyl N-[2-amino-1-(2,4-dimethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H24N2O4/c1-15(2,3)21-14(18)17-12(9-16)11-7-6-10(19-4)8-13(11)20-5/h6-8,12H,9,16H2,1-5H3,(H,17,18) |
InChI Key |
ZGJAIJXWRLTOKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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